![molecular formula C22H22N6O3 B3413575 N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 946240-77-3](/img/structure/B3413575.png)
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Overview
Description
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, this compound can reduce the reinforcing effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. In addition, this compound has been shown to reduce the reinstatement of drug-seeking behavior following a period of abstinence.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of using this compound is its relative lack of potency compared to other compounds, which may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine. One area of interest is the development of more potent and selective this compound analogs, which may be more effective in reducing drug-seeking behavior and other addictive behaviors. Another area of interest is the use of this compound in combination with other compounds, such as behavioral therapies or other pharmacological agents, to enhance its effectiveness in treating addiction. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on the dopamine D3 receptor and other neurotransmitter systems involved in addiction.
Scientific Research Applications
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential use in the treatment of substance abuse disorders.
properties
IUPAC Name |
[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-16-2-6-18(7-3-16)23-20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFTFWELMQOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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